4-((3-((3-(2-氟苯基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)磺酰基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

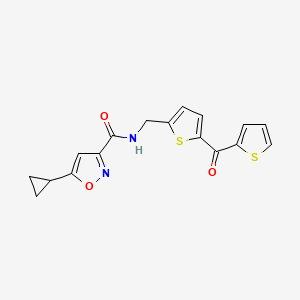

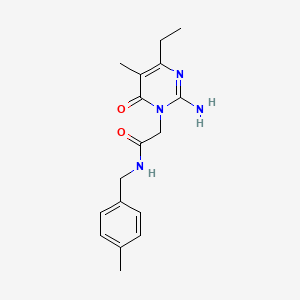

The compound 4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a structurally complex molecule that incorporates several pharmacophoric features, such as the 1,2,4-oxadiazole ring and the morpholine and piperidine moieties. These features are commonly found in molecules with significant biological activities, particularly in the realm of antimicrobial and enzyme inhibition properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the substitution of morpholine on a difluoro-nitrobenzene compound, followed by reduction of the nitro group to an aniline, which then serves as a precursor for further functionalization . In the case of compounds with similar structures, the synthesis involves the reaction of 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride , or the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with a bromomethylphenyl sulfonyl piperidine . These methods yield good to excellent yields and allow for the introduction of the sulfonyl and morpholine groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. Single crystal X-ray diffraction studies have confirmed the structures, providing detailed information on the molecular geometry and confirming the presence of the 1,3,4-oxadiazole ring and the morpholine and piperidine moieties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions and reductions. The active functional groups, such as the sulfonyl chloride and chloroformate, react with the precursor aniline to form sulfonamides and carbamates, respectively . These reactions are crucial for the introduction of the desired substituents that confer the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the fluorine atom and the 1,2,4-oxadiazole ring contributes to the electron distribution and the overall polarity of the molecule, which can affect its solubility and interaction with biological targets. The antimicrobial activity of these compounds has been evaluated, with some showing potent activity against bacteria and fungi, and the minimum inhibitory concentrations (MICs) have been determined . Additionally, the compounds have been screened for other biological activities, such as enzyme inhibition, and have been subjected to molecular docking studies to predict their affinity and orientation at the active enzyme sites .

科学研究应用

合成和结构分析

修饰杂环的合成:Tyrkov 的一项研究探索了基于 5-(2-氯-1-硝基烷基)-3-苯基-和 5-(2-氯-1-硝基烷基)-3-甲基-1,2,4-恶二唑合成新的修饰氮杂环。此合成涉及与哌啶、吡咯烷和吗啉的反应,导致形成新型化合物,展示了恶二唑衍生物的化学多功能性 (Tyrkov, 2006)。

晶体结构和生物活性:Mamatha S.V 等人合成了一个衍生物,4-{2-[5-(4-氟苯基)-[1,3,4]恶二唑-2-基硫代]-乙基}-吗啉,并通过 X 射线衍射研究了其结构。这种化合物表现出显着的抗结核活性以及优异的抗菌活性,突显了此类衍生物潜在的生物医学应用 (Mamatha S.V 等人,2019)。

抗菌和抗菌活性

抗分枝杆菌活性:Sathe 等人研究了氟化苯并噻唑咪唑化合物,这些化合物是使用涉及吗啉和哌嗪的衍生物工艺合成的。这些化合物表现出有希望的抗菌活性,表明它们在解决耐药菌株方面的潜力 (Sathe 等人,2011)。

抗癌剂合成:Rehman 等人合成了哌啶-4-羧酸乙酯-附加的 1,3,4-恶二唑杂化物,并评估了它们作为抗癌剂。带有 4-哌啶基-1,3,4-恶二唑的合成丙酰胺衍生物表现出作为抗癌剂的潜力,表明此类化合物在治疗应用中的效用 (Rehman 等人,2018)。

化学合成和修饰

- N 杂环的合成:Matlock 等人报道了使用 α-苯基乙烯基磺鎓盐简洁合成 C 取代的吗啉、哌嗪、氮杂环戊烷和氧杂环戊烷。此方法突显了与所查询化学物质相关的化合物的合成多功能性,为创建具有潜在生物和化学效用的多种杂环化合物提供了一条途径 (Matlock 等人,2015)。

属性

IUPAC Name |

4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O4S/c19-16-6-2-1-5-15(16)18-20-17(27-21-18)12-14-4-3-7-23(13-14)28(24,25)22-8-10-26-11-9-22/h1-2,5-6,14H,3-4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRZHUVLQLBJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)N2CCOCC2)CC3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)

![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)

![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)

![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)